4-(2-Fluorophenyl)butanoic acid

Description

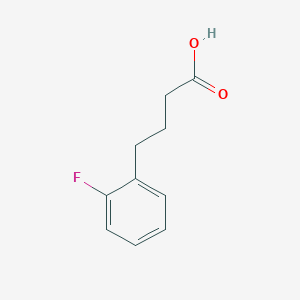

Structure

3D Structure

Propriétés

IUPAC Name |

4-(2-fluorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c11-9-6-2-1-4-8(9)5-3-7-10(12)13/h1-2,4,6H,3,5,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPNQUKYBZXOSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20573266 | |

| Record name | 4-(2-Fluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143654-62-0 | |

| Record name | 2-Fluorobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143654-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Fluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(2-Fluorophenyl)butanoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-(2-Fluorophenyl)butanoic Acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, spectroscopic profile, synthesis, and reactivity, offering field-proven insights into its practical application.

Core Physicochemical Properties

This compound is a halogenated aromatic carboxylic acid. The presence of a fluorine atom at the ortho position of the phenyl ring significantly influences its electronic properties and reactivity. A summary of its fundamental properties is presented below.

| Property | Value | Reference |

| CAS Number | 143654-62-0 | [1][2] |

| Molecular Formula | C₁₀H₁₁FO₂ | [1][2] |

| Molecular Weight | 182.19 g/mol | [1][2] |

| Appearance | (Typically a solid at room temperature, specific color and form may vary) | |

| Purity (Commercial) | ≥95% | [1][2] |

Spectroscopic Profile: A Structural Elucidation

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, methylene, and carboxylic acid protons.

-

Aromatic Protons (δ ≈ 7.0-7.4 ppm): The four protons on the fluorophenyl ring will appear as a complex multiplet pattern due to spin-spin coupling with each other and with the fluorine atom.

-

Carboxylic Acid Proton (δ ≈ 10-12 ppm): A broad singlet, characteristic of the acidic proton of the carboxyl group, will be observed far downfield.

-

Methylene Protons (δ ≈ 1.9-2.8 ppm): The three methylene groups (-CH₂-) in the butanoic acid chain will present as follows:

-

The -CH₂- group adjacent to the phenyl ring (Cα) will be a triplet around δ 2.7 ppm.

-

The -CH₂- group adjacent to the carboxyl group (Cγ) will appear as a triplet around δ 2.4 ppm.

-

The central -CH₂- group (Cβ) will be a quintet or multiplet around δ 1.9 ppm, coupled to the protons on both adjacent methylene groups.[3][6]

-

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.

-

Carbonyl Carbon (δ ≈ 175-180 ppm): The carboxylic acid carbonyl carbon will be the most downfield signal.[7]

-

Aromatic Carbons (δ ≈ 115-165 ppm): Six signals are expected for the aromatic carbons. The carbon atom bonded to the fluorine (C-F) will show a large one-bond coupling constant (¹JCF) and a chemical shift around 160 ppm. The other aromatic carbons will appear in the typical aromatic region, with their shifts influenced by the fluorine and alkyl substituents.

-

Methylene Carbons (δ ≈ 25-35 ppm): The three aliphatic carbons will resonate in the upfield region of the spectrum.[3]

Infrared (IR) Spectroscopy

The IR spectrum is defined by the vibrational modes of its functional groups.

-

O-H Stretch (2500-3300 cm⁻¹): A very broad and strong absorption band characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[4]

-

C-H Stretch (2850-3000 cm⁻¹): Absorptions corresponding to the stretching vibrations of the aliphatic and aromatic C-H bonds.

-

C=O Stretch (1700-1725 cm⁻¹): A sharp and intense absorption band for the carbonyl group of the carboxylic acid.[4]

-

C-F Stretch (1100-1250 cm⁻¹): A strong band corresponding to the carbon-fluorine bond stretching.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak ([M]⁺) would be observed at an m/z of 182.[5] Common fragmentation patterns for butanoic acid derivatives would involve the loss of the carboxyl group (-COOH, 45 Da) and fragmentation of the alkyl chain.

Synthesis of this compound

A robust and common method for synthesizing aryl-substituted butanoic acids is through a two-step process: Friedel-Crafts acylation followed by a reduction of the resulting ketone.

Step 1: Friedel-Crafts Acylation

Fluorobenzene is reacted with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 4-(2-fluorophenyl)-4-oxobutanoic acid. The ortho- and para-isomers are typically formed, which require separation.

Step 2: Clemmensen or Wolff-Kishner Reduction

The ketone group of 4-(2-fluorophenyl)-4-oxobutanoic acid is then reduced to a methylene group.

-

Clemmensen Reduction: Utilizes amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid (HCl).[8]

-

Wolff-Kishner Reduction: Involves the formation of a hydrazone using hydrazine (N₂H₄), followed by heating with a strong base like potassium hydroxide (KOH).[3]

Experimental Protocol: Wolff-Kishner Reduction

This protocol is adapted from a known procedure for a similar isomer.[3]

-

Reaction Setup: To a round-bottomed flask equipped with a reflux condenser and a Dean-Stark apparatus, add 4-(2-fluorophenyl)-4-oxobutanoic acid (1 equivalent) and diethylene glycol.

-

Hydrazone Formation: Add 85% potassium hydroxide (2.4 equivalents) and 50% hydrazine monohydrate (2.4 equivalents) to the flask at room temperature.

-

Heating: Heat the mixture to 120-130 °C for approximately 2 hours, during which the mixture should become homogeneous.

-

Water Removal: Increase the temperature to 180-200 °C and continue stirring for 3 hours, collecting water in the Dean-Stark trap.

-

Workup: Cool the reaction mixture to room temperature. Dilute with water and pour into a solution of 2.5 N HCl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield this compound.

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Reactivity and Chemical Behavior

The chemical behavior of this compound is dictated by its two primary functional components: the carboxylic acid group and the fluorinated aromatic ring.

Reactions of the Carboxylic Acid Group

The carboxyl group is a versatile functional handle for various chemical transformations:

-

Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.

-

Amide Formation: Can be converted to an acyl chloride using reagents like thionyl chloride (SOCl₂), which then readily reacts with amines to form amides.[9]

-

Reduction: Can be reduced to the corresponding primary alcohol, 4-(2-fluorophenyl)butan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Influence of the 2-Fluoro Substituent

The fluorine atom at the ortho position exerts a significant electronic influence on the phenyl ring:

-

Inductive Effect: As a highly electronegative atom, fluorine withdraws electron density from the ring through the sigma bond (-I effect), deactivating it towards electrophilic aromatic substitution compared to benzene.

-

Resonance Effect: Fluorine can donate electron density to the ring via its lone pairs (+R effect), which directs incoming electrophiles to the ortho and para positions.

-

Overall Effect: The inductive effect generally outweighs the resonance effect, making the ring less reactive. The available para position (relative to the butanoic acid chain) is the most likely site for further electrophilic substitution.

Reactivity Pathways Diagram

Caption: Key reactivity pathways of this compound.

Applications in Research and Drug Development

Fluorinated organic compounds are of immense interest in medicinal chemistry due to the unique properties fluorine imparts, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.

-

Pharmaceutical Intermediate: this compound serves as a valuable building block for the synthesis of more complex, biologically active molecules. Its structural motif is found in various research compounds.

-

GABA Analogues: Derivatives of aminobutanoic acids are known to interact with γ-aminobutyric acid (GABA) receptors and transporters. For instance, related fluorinated aminobutanoic acid structures have been studied for their effects on GABA transport systems in the brain.[10][11] The this compound scaffold can be a precursor for synthesizing novel GABA analogues with potential applications as central nervous system agents.

-

Molecular Probes: The incorporation of fluorine allows for the use of ¹⁹F NMR spectroscopy, a powerful analytical tool for studying molecular interactions and metabolic pathways without the background noise present in ¹H NMR.[12]

Conclusion

This compound is a versatile chemical entity characterized by the dual reactivity of its carboxylic acid function and its fluorinated aromatic ring. Its well-defined physicochemical and spectroscopic properties make it a reliable intermediate for synthetic applications. The strategic placement of the fluorine atom provides a route to novel compounds with potentially enhanced biological activities, solidifying its importance as a building block for researchers and scientists in the field of drug discovery and materials science.

References

- ChemUniverse. This compound [P89807].

- Echemi. 4-amino-3-(4-fluorophenyl)butanoic acid.

- ChemicalRegister. 4-Amino-3-(2-fluorophenyl)butanoic acid (CAS No. 1215938-15-0) Suppliers.

- PubChem - NIH. 4-Fluorophenibut | C10H12FNO2 | CID 103611.

- Benchchem. 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride | 1858241-03-8.

- Wikipedia. 4-Fluorophenibut.

- SpectraBase. butanoic acid, 4-[(4-fluorophenyl)amino]-4-oxo-, 2-(4-methyl-3-nitrophenyl)-2-oxoethyl ester - Optional[1H NMR] - Spectrum.

- Santa Cruz Biotechnology. 4-(2-fluorophenoxy)butanoic acid.

- ChemicalBook. 4-(4-Fluorophenyl)butanoic acid | 589-06-0.

- MDPI. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid.

- Der Pharma Chemica. Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a.

- Doc Brown's Advanced Organic Chemistry. infrared spectrum of butanoic acid.

- Benchchem. spectroscopic analysis of N'-(4-fluorophenyl)butanediamide (NMR, IR, Mass Spec).

- PubChem. (R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid | C25H22FNO4.

- A1Suppliers. This compound, 95% Purity, C10H11FO2, 100 mg.

-

Organic Syntheses Procedure. γ-PHENYLBUTYRIC ACID. [Link]

- Doc Brown's Advanced Organic Chemistry. mass spectrum of butanoic acid.

-

PubMed. Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain. [Link]

- Doc Brown's Advanced Organic Chemistry. 1H proton nmr spectrum of butanoic acid.

-

University of Calgary. Sample IR spectra. [Link]

-

Request PDF. Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid. [Link]

-

PubMed Central. The Enantiomers of 4-Amino-3-fluorobutanoic Acid as Substrates for γ-Aminobutyric Acid Aminotransferase. Conformational Probes for GABA Binding. [Link]

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 4-(4-Fluorophenyl)butanoic acid | 589-06-0 [chemicalbook.com]

- 4. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. mdpi.com [mdpi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Enantiomers of 4-Amino-3-fluorobutanoic Acid as Substrates for γ-Aminobutyric Acid Aminotransferase. Conformational Probes for GABA Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-(2-Fluorophenyl)butanoic Acid

CAS Number: 143654-62-0

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules has emerged as a paramount strategy for optimizing drug-like properties.[1][2] The unique physicochemical characteristics of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a compound's metabolic stability, lipophilicity, and binding affinity for its biological target.[1] This guide provides a comprehensive technical overview of 4-(2-Fluorophenyl)butanoic acid, a fluorinated carboxylic acid with significant potential as a versatile building block in the synthesis of novel therapeutic agents.

While direct biological activity data for this compound is not extensively documented in publicly available literature, its structural similarity to known pharmacologically active molecules, such as GABA analogues, suggests its potential as a precursor for developing novel therapeutics, particularly in the realm of neuroscience.[3] This guide will delve into the synthesis, properties, and potential applications of this compound, offering a valuable resource for researchers engaged in drug discovery and development.

Physicochemical Properties

| Property | Estimated Value/Information | Justification |

| CAS Number | 143654-62-0 | |

| Molecular Formula | C₁₀H₁₁FO₂ | |

| Molecular Weight | 182.19 g/mol | |

| Appearance | Likely a white to off-white solid or a viscous oil at room temperature. | Based on similar phenylbutanoic acid derivatives. |

| Melting Point | Not available. Expected to be a low-melting solid. | |

| Boiling Point | Not available. Expected to be >200 °C at atmospheric pressure. | |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and DMSO. | The carboxylic acid moiety imparts some water solubility, while the fluorophenyl group increases lipophilicity. |

| pKa | Estimated to be around 4.5 - 5.0. | The electron-withdrawing effect of the fluorine atom on the phenyl ring will slightly increase the acidity of the carboxylic acid compared to the non-fluorinated analogue. |

| LogP | Estimated to be in the range of 2.0 - 2.5. | The fluorine atom increases lipophilicity compared to the parent phenylbutanoic acid. |

Spectroscopic Data Interpretation:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (a complex multiplet in the 7.0-7.5 ppm region), the two methylene groups adjacent to the aromatic ring and the carbonyl group (triplets around 2.6-2.8 ppm and 2.3-2.5 ppm, respectively), and the central methylene group (a multiplet around 1.9-2.1 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons (with C-F coupling), the carbonyl carbon (around 175-180 ppm), and the three methylene carbons of the butanoic acid chain.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift providing information about its electronic environment.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M+) at m/z 182.19, along with characteristic fragmentation patterns.

Synthesis of this compound: A Proposed Pathway

Experimental Workflow: Proposed Synthesis

Caption: Proposed two-step synthesis of this compound.

Step 1: Friedel-Crafts Acylation of Fluorobenzene with Succinic Anhydride

Causality behind Experimental Choices: The Friedel-Crafts acylation is a classic and reliable method for forming carbon-carbon bonds on an aromatic ring. Fluorobenzene is chosen as the starting material to introduce the 2-fluorophenyl moiety. Succinic anhydride is the acylating agent that will provide the four-carbon chain. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is required to activate the anhydride for electrophilic aromatic substitution. The ortho- and para-directing effect of the fluorine substituent on the benzene ring will lead to a mixture of isomers, with the para-substituted product being the major one due to less steric hindrance. However, the ortho-isomer, 3-(2-fluorobenzoyl)propanoic acid, will also be formed and will need to be separated.

Detailed Protocol:

-

To a stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane or 1,2-dichloroethane) under a nitrogen atmosphere, add succinic anhydride portion-wise at 0-5 °C.

-

After the addition is complete, add fluorobenzene dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude product, a mixture of 3-(2-fluorobenzoyl)propanoic acid and 3-(4-fluorobenzoyl)propanoic acid, can be purified by column chromatography or recrystallization to isolate the desired ortho-isomer.

Step 2: Reduction of 3-(2-Fluorobenzoyl)propanoic acid

Causality behind Experimental Choices: The ketone carbonyl group in 3-(2-fluorobenzoyl)propanoic acid needs to be reduced to a methylene group to yield the final product. Two classical methods are suitable for this transformation: the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).[4][5][6] The choice between these two methods depends on the stability of the starting material and any other functional groups present. Since the molecule contains a carboxylic acid, the Clemmensen reduction is a viable option.

Detailed Protocol (Clemmensen Reduction): [4][5][6][7]

-

Prepare amalgamated zinc by stirring zinc dust with a dilute solution of mercuric chloride.

-

To a flask containing the amalgamated zinc, add concentrated hydrochloric acid, water, and toluene.

-

Add 3-(2-fluorobenzoyl)propanoic acid to the mixture.

-

Heat the reaction mixture to reflux with vigorous stirring for several hours.

-

After the reaction is complete, cool the mixture to room temperature and separate the organic layer.

-

Extract the aqueous layer with toluene or another suitable organic solvent.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be further purified by distillation under reduced pressure or by column chromatography.

Applications in Drug Development: A Forward-Looking Perspective

The true value of a molecule like this compound lies in its potential as a scaffold or intermediate in the synthesis of novel drug candidates. The presence of the 2-fluorophenyl group can confer advantageous properties to a parent molecule.

Potential as a Key Intermediate

This compound can serve as a starting material for a variety of more complex molecules. The carboxylic acid functionality can be readily converted into other functional groups such as esters, amides, and alcohols, providing a handle for further chemical modifications.

Caption: Synthetic utility of this compound.

Hypothesized Biological Relevance

Given that fluorinated analogues of GABA and other neurotransmitter modulators have shown significant biological activity, it is plausible that derivatives of this compound could interact with targets in the central nervous system. For instance, amides derived from this acid could be screened for activity at GABA receptors, ion channels, or enzymes involved in neurotransmitter metabolism. The 2-fluoro substitution, in particular, can influence the conformation of the phenyl ring and its interaction with binding pockets, potentially leading to improved selectivity and potency compared to non-fluorinated or differently substituted analogues.

Analytical Methodologies

To ensure the identity and purity of this compound, a combination of analytical techniques should be employed.

| Technique | Purpose | Expected Outcome |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak with a retention time characteristic of the compound. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and structural confirmation. | A single major peak in the chromatogram with a mass spectrum showing the molecular ion and expected fragmentation pattern. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | ¹H, ¹³C, and ¹⁹F NMR spectra consistent with the proposed structure. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the carboxylic acid O-H and C=O stretches, and C-F bond vibrations. |

Self-Validating Protocol for Purity Assessment:

A combination of HPLC with a photodiode array (PDA) detector and LC-MS would constitute a self-validating system. The HPLC-PDA would confirm the purity and provide UV spectral data, while the LC-MS would confirm the molecular weight of the main peak and any impurities.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8][9]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[8][9] Avoid contact with skin and eyes.[8][9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound, with its strategic placement of a fluorine atom, represents a valuable and under-explored building block for drug discovery. This guide has provided a comprehensive overview of its likely physicochemical properties, a robust proposed synthesis, and a forward-looking perspective on its potential applications. By leveraging the principles of medicinal chemistry and established synthetic methodologies, researchers can effectively utilize this compound to design and synthesize the next generation of therapeutic agents. The detailed protocols and the rationale behind the experimental choices are intended to empower scientists to confidently incorporate this promising intermediate into their research endeavors.

References

-

Aqueous Phase Hydrogenation of 4-(2-Furyl)-3-buten-2-one over Different Re Phases. (2024). Molecules, 29(16), 3853. [Link]

- 4-(4-Fluorophenyl)butanoic acid Safety Data Sheet. (2016).

- SAFETY D

- CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives. (n.d.).

-

(R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid. (n.d.). PubChem. Retrieved from [Link]

- Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid. (n.d.).

- Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. (2025).

-

Why Fluorinated Compounds are Key in Modern Drug Discovery. (2025). [Link]

- EP1404638B1 - Synthesis of 4-phenylbutyric acid. (n.d.).

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). [Link]

-

CLEMMENSEN REDUCTION. (n.d.). [Link]

- WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid. (n.d.).

-

Butyric acid, 4-(p-fluorophenyl)-, methyl ester. (n.d.). NIST WebBook. [Link]

-

4-Fluorophenibut. (n.d.). PubChem. Retrieved from [Link]

- Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (2025). ACS Medicinal Chemistry Letters.

- Utility of fluorinated α-amino acids in development of therapeutic peptides. (2025). Expert Opinion on Drug Discovery.

-

4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. (n.d.). MDPI. [Link]

- Evaluation of the in vitro genetic toxicity of 4-(2, 4-dichlorophenoxy)butyric acid. (n.d.). PubMed.

-

4-Fluorobutyric acid. (n.d.). Chemsrc. [Link]

-

4-(4-Fluorophenyl)butanoic acid Properties vs Temperature. (n.d.). Chemcasts. [Link]

- Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist. (2005). Journal of Medicinal Chemistry, 48(6), 1857-72.

- Clemmensen Reduction. (n.d.). Wikipedia.

- Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). Beilstein Journal of Organic Chemistry, 16, 1058-1094.

- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (n.d.). Global Scientific Journal.

- Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid. (n.d.).

- 4-Fluorophenibut. (n.d.). Wikipedia.

- Evaluation of different protections of butyric acid aiming for release in the last part of the gastrointestinal tract of piglets. (2025).

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 4-Fluorophenibut | C10H12FNO2 | CID 103611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aqueous Phase Hydrogenation of 4-(2-Furyl)-3-buten-2-one over Different Re Phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(2-Fluorophenyl)butanoic Acid: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 4-(2-Fluorophenyl)butanoic acid (CAS No. 143654-62-0), a fluorinated analog of the well-studied pharmacologically active compound, 4-phenylbutyric acid (4-PBA). This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular structure, synthesis, and analytical characterization. Furthermore, we explore its putative biological activities as a histone deacetylase (HDAC) inhibitor and a chemical chaperone, drawing parallels with its non-fluorinated parent compound and discussing the potential implications of fluorine substitution in a drug discovery context. While direct experimental data for this specific molecule is limited in public literature, this guide synthesizes established chemical principles and data from closely related analogs to provide a robust and scientifically grounded resource.

Introduction and Molecular Overview

This compound is a carboxylic acid derivative characterized by a butanoic acid chain attached to a fluorophenyl ring at the fourth position, with the fluorine atom at the ortho position of the phenyl ring. Its molecular structure is of significant interest in medicinal chemistry due to the strategic incorporation of a fluorine atom, a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1] The parent compound, 4-phenylbutyric acid (4-PBA), is an FDA-approved drug known for its activity as a chemical chaperone and a histone deacetylase (HDAC) inhibitor.[2][3] It is hypothesized that this compound shares these biological activities, with the fluorine substitution potentially enhancing properties such as metabolic stability and membrane permeability.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 143654-62-0 | [4][5] |

| Molecular Formula | C₁₀H₁₁FO₂ | [4][5] |

| Molecular Weight | 182.19 g/mol | [4][5] |

| SMILES | O=C(O)CCCc1ccccc1F | [5] |

| MDL Number | MFCD06810489 | [4][5] |

Synthesis of this compound

Route 1: Friedel-Crafts Acylation Followed by Reduction

This is a classic and reliable two-step method for the synthesis of 4-arylbutanoic acids.[6][7]

The first step involves the Friedel-Crafts acylation of fluorobenzene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield 4-(2-fluorophenyl)-4-oxobutanoic acid. The ortho-para directing effect of the fluorine substituent on the aromatic ring will lead to a mixture of ortho and para isomers, which will require separation.

Caption: Friedel-Crafts Acylation of Fluorobenzene.

Experimental Protocol:

-

To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane at 0 °C, add succinic anhydride (1.0 eq) portion-wise.

-

After stirring for 30 minutes, add fluorobenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting crude product, a mixture of ortho and para isomers, is purified by column chromatography or recrystallization to isolate the desired 4-(2-fluorophenyl)-4-oxobutanoic acid.

The second step involves the reduction of the keto group of 4-(2-fluorophenyl)-4-oxobutanoic acid to a methylene group. This can be achieved through several established methods, such as the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base). A more modern and milder alternative is catalytic hydrogenation.[1][8][9][10]

Caption: Reduction of the Ketoacid Intermediate.

Experimental Protocol (Catalytic Hydrogenation):

-

Dissolve 4-(2-fluorophenyl)-4-oxobutanoic acid (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Add a catalytic amount of palladium on charcoal (10% Pd/C, typically 5-10 mol%).

-

The mixture is then subjected to a hydrogen atmosphere (typically 1-5 atm) in a hydrogenation apparatus.

-

The reaction is stirred at room temperature until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Route 2: Multi-step Synthesis from 2-Fluorobenzaldehyde

This route builds the butanoic acid chain from 2-fluorobenzaldehyde.

Experimental Protocol (Illustrative):

-

Wittig or Horner-Wadsworth-Emmons Reaction: React 2-fluorobenzaldehyde with a suitable phosphorus ylide (e.g., from (3-carboxypropyl)triphenylphosphonium bromide) to form 4-(2-fluorophenyl)but-3-enoic acid.

-

Catalytic Hydrogenation: The double bond of the enoic acid is then reduced via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the final product, this compound.[1][8][9][10]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Region (δ 7.0-7.5 ppm): A complex multiplet corresponding to the four protons on the fluorophenyl ring. The ortho-fluorine atom will cause characteristic splitting patterns.

-

Aliphatic Chain:

-

A triplet at approximately δ 2.7 ppm for the two protons on the carbon adjacent to the phenyl ring (-CH₂-Ar).

-

A triplet at approximately δ 2.4 ppm for the two protons on the carbon adjacent to the carboxylic acid group (-CH₂-COOH).

-

A multiplet (likely a pentet or sextet) around δ 2.0 ppm for the two protons on the central carbon of the butanoic acid chain (-CH₂-).

-

-

Carboxylic Acid Proton: A broad singlet at δ 10-12 ppm, which is often exchangeable with D₂O.

Predicted ¹³C NMR Spectrum: The carbon NMR spectrum will show ten distinct signals.

-

Carbonyl Carbon: A signal around δ 178-180 ppm for the carboxylic acid carbon.

-

Aromatic Carbons: Six signals in the range of δ 115-165 ppm. The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant and a significant downfield shift.

-

Aliphatic Carbons: Three signals in the aliphatic region (δ 25-35 ppm) corresponding to the three methylene groups of the butanoic acid chain.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.[13][14]

-

C-H Stretch (Aromatic and Aliphatic): Sharp peaks just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[13]

-

C-F Stretch: A strong absorption in the fingerprint region, typically between 1000-1400 cm⁻¹.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the following key fragments would be expected:

-

Molecular Ion Peak [M]⁺: A peak at m/z = 182, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns:

-

Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z = 137.

-

Benzylic cleavage to produce a fluorotropylium ion or a related fragment.

-

Characteristic fragments from the butanoic acid chain, such as McLafferty rearrangement products.

-

Putative Biological Activity and Mechanism of Action

The biological activity of this compound is not yet reported in the scientific literature. However, based on its structural similarity to 4-phenylbutyric acid (4-PBA), it is strongly anticipated to function as both a chemical chaperone and a histone deacetylase (HDAC) inhibitor.[2][3]

Role as a Chemical Chaperone

Chemical chaperones are small molecules that can stabilize proteins, facilitate their proper folding, and prevent the aggregation of misfolded proteins.[15][16] 4-PBA is known to alleviate endoplasmic reticulum (ER) stress by improving the folding capacity of the ER.[15] It is plausible that this compound acts similarly, with its hydrophobic phenyl ring interacting with exposed hydrophobic regions of unfolded proteins, thereby preventing their aggregation.

Caption: Putative Chemical Chaperone Activity.

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. HDAC inhibitors, such as 4-PBA, cause hyperacetylation of histones, which leads to a more relaxed chromatin structure and the re-expression of silenced genes, including tumor suppressor genes.[17][18][19] This mechanism is the basis for the use of some HDAC inhibitors as anti-cancer agents. This compound likely also inhibits HDACs, and the presence of the electronegative fluorine atom could influence its binding affinity to the zinc-containing active site of the enzyme.[20]

Caption: Proposed Mechanism of HDAC Inhibition.

Conclusion

This compound represents a molecule of significant interest for drug discovery and development, primarily due to its potential to act as a chemical chaperone and an HDAC inhibitor. This guide has outlined its fundamental chemical properties, provided plausible and detailed synthetic routes, and predicted its characteristic analytical data. While further experimental validation is required to confirm its specific biological activities and spectroscopic profile, the information presented here, grounded in established chemical principles and data from analogous compounds, provides a solid foundation for researchers and scientists to embark on further investigation of this promising compound. The strategic placement of the fluorine atom may offer advantages over its parent compound, 4-PBA, in terms of therapeutic efficacy and pharmacokinetic properties, making it a compelling candidate for future studies in oncology, neurodegenerative diseases, and other conditions linked to protein misfolding and epigenetic dysregulation.

References

-

ChemUniverse. This compound [P89807]. [Link]

-

PubChem. (R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid. [Link]

-

SpectraBase. butanoic acid, 4-[(4-fluorophenyl)amino]-4-oxo-, 2-[(E)-(2,4-dichlorophenyl)methylidene]hydrazide - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. butanoic acid, 4-[(4-fluorophenyl)amino]-4-oxo-, 2-[(E)-(2,4-dichlorophenyl)methylidene]hydrazide - Optional[1H NMR] - Spectrum. [Link]

-

PubChem. 4-Fluorophenibut. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

PubMed. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET. [Link]

-

MDPI. Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors. [Link]

-

ResearchGate. Structure-based discovery of selective histone deacetylase (HDAC) 3 and 4 inhibitors. [Link]

-

PMC. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. [Link]

-

PubMed. Chemical chaperone 4-phenylbutyric acid alleviates the aggregation of human familial pulmonary fibrosis-related mutant SP-A2 protein in part through effects on GRP78. [Link]

- Google Patents. Production of 4-fluorobenzaldehyde.

-

NIH. Aqueous Phase Hydrogenation of 4-(2-Furyl)-3-buten-2-one over Different Re Phases. [Link]

-

PMC. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

-

ResearchGate. Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid | Request PDF. [Link]

-

Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

- Google Patents. Synthetic method of 4-fluorobenzaldehyde.

-

SpectraBase. Butanoic acid, 4-(4-fluorophenoxy)-, ethyl ester - Optional[Vapor Phase IR] - Spectrum. [Link]

-

MDPI. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. [Link]

-

PubMed. Chemical chaperone 4-phenyl butyric acid (4-PBA) reduces hepatocellular lipid accumulation and lipotoxicity through induction of autophagy. [Link]

-

CAS. CAS References. [Link]

-

PubMed. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation. [Link]

-

Cheminfo.org. IR spectra prediction. [Link]

-

PLOS One. Evidence that Chemical Chaperone 4-Phenylbutyric Acid Binds to Human Serum Albumin at Fatty Acid Binding Sites. [Link]

-

Clariant. Catalysts for hydrogenation processes. [Link]

-

MDPI. Chemical Chaperone 4-PBA Mitigates Tumor Necrosis Factor Alpha-Induced Endoplasmic Reticulum Stress in Human Airway Smooth Muscle. [Link]

-

NIST WebBook. Butanoic acid. [Link]

-

ResearchGate. (PDF) Catalytic hydrogenation of olefins by a multifunctional molybdenum-sulfur complex. [Link]

-

PMC. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer. [Link]

-

Nature. Catalytic hydrogenation of olefins by a multifunctional molybdenum-sulfur complex. [Link]

-

MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]

-

NIH. Catalytic hydrogenation of olefins by a multifunctional molybdenum-sulfur complex. [Link]

Sources

- 1. clariant.com [clariant.com]

- 2. CAS References | CAS [cas.org]

- 3. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 143654-62-0|this compound|BLD Pharm [bldpharm.com]

- 5. arctomsci.com [arctomsci.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. Friedel–Crafts Acylation [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Catalytic hydrogenation of olefins by a multifunctional molybdenum-sulfur complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Catalytic hydrogenation of olefins by a multifunctional molybdenum-sulfur complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. 4-Fluorophenibut | C10H12FNO2 | CID 103611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Butanoic acid [webbook.nist.gov]

- 15. mdpi.com [mdpi.com]

- 16. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

4-(2-Fluorophenyl)butanoic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-(2-Fluorophenyl)butanoic Acid

Abstract

This compound is a valuable carboxylic acid derivative utilized as a key building block in the synthesis of various pharmacologically active molecules and advanced materials. The strategic introduction of a fluorine atom onto the phenyl ring can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated intermediates like this highly sought after in drug discovery. This technical guide provides a comprehensive overview of the principal synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. The core strategy discussed involves a two-step sequence: the Friedel-Crafts acylation of fluorobenzene with succinic anhydride to form a keto-acid intermediate, followed by the reduction of the carbonyl group. We will provide a detailed examination of the mechanisms, experimental protocols, and comparative analysis of different reduction methodologies, including the Clemmensen, Wolff-Kishner, and catalytic hydrogenation reactions. This guide emphasizes the causality behind experimental choices to empower scientists in optimizing reaction conditions and selecting the most appropriate pathway for their specific needs.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, this compound, reveals a straightforward and robust synthetic strategy. The primary disconnection is the C-H bond formed by the reduction of a ketone, leading back to the key intermediate, 4-(2-fluorophenyl)-4-oxobutanoic acid. This intermediate can be readily disconnected at the aryl-carbonyl bond, pointing to a Friedel-Crafts acylation reaction between fluorobenzene and succinic anhydride. This two-step approach is advantageous due to the commercial availability of the starting materials and the reliability of the involved transformations.

Caption: Retrosynthetic pathway for this compound.

Part I: Synthesis of the Key Intermediate: 4-(2-Fluorophenyl)-4-oxobutanoic Acid

The cornerstone of this synthesis is the formation of the carbon skeleton via a Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction creates the crucial bond between the aromatic ring and the butanoic acid chain.[1]

Mechanism and Scientific Rationale

The Friedel-Crafts acylation is initiated by the reaction of succinic anhydride with a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to one of the carbonyl oxygens of the anhydride, polarizing it and generating a highly electrophilic acylium ion intermediate. This electrophile is then attacked by the electron-rich π-system of the fluorobenzene ring.[2]

The choice of fluorobenzene as the substrate introduces considerations of regioselectivity. The fluorine atom is an ortho, para-directing deactivator. While it deactivates the ring towards electrophilic substitution compared to benzene, it directs the incoming electrophile to the positions ortho and para to itself. The synthesis of the target molecule requires ortho acylation. Although the para product, 4-(4-fluorophenyl)-4-oxobutanoic acid, is often the major isomer due to reduced steric hindrance, a significant amount of the desired ortho isomer is typically formed and can be separated via standard chromatographic or crystallization techniques.

Caption: Workflow for the synthesis of the keto-acid intermediate.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 4-(2-fluorophenyl)-4-oxobutanoic acid.[3]

-

Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser fitted with a calcium chloride guard tube, and a dropping funnel. The apparatus must be thoroughly dried to prevent deactivation of the Lewis acid catalyst.

-

Charging Reagents: The flask is charged with fluorobenzene (e.g., 1.5 mol) and a suitable solvent like nitrobenzene or 1,2-dichloroethane. The mixture is cooled in an ice bath.

-

Catalyst Addition: Anhydrous aluminum chloride (AlCl₃) (e.g., 1.1 mol) is added portion-wise to the stirred solution, ensuring the temperature does not rise excessively.

-

Acylating Agent Addition: Succinic anhydride (e.g., 1.0 mol) is added slowly from the dropping funnel (or as a solid in portions) at a rate that maintains the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is heated (e.g., to 60-70 °C) and stirred for approximately 4-6 hours, or until TLC analysis indicates consumption of the starting material.

-

Quenching and Workup: The reaction mixture is cooled to room temperature and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[3]

-

Isolation: If a solvent like nitrobenzene is used, it can be removed by steam distillation.[3] The remaining aqueous solution is cooled, and the crude product precipitates. Alternatively, the product can be extracted into an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude solid product is purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to yield 4-(2-fluorophenyl)-4-oxobutanoic acid. The isomeric purity should be confirmed by NMR spectroscopy or HPLC.

Part II: Reduction of the Aryl Ketone

With the keto-acid intermediate in hand, the next critical step is the reduction of the carbonyl group to a methylene (CH₂) group. The choice of reduction method is paramount and depends on the overall stability of the substrate to strongly acidic or basic conditions.

Method A: Clemmensen Reduction (Acidic Conditions)

The Clemmensen reduction is a classic method for deoxygenating aldehydes and ketones using zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[4][5] It is particularly effective for aryl-alkyl ketones that are stable in strong acid.[4]

-

Mechanistic Insight: The precise mechanism remains a subject of investigation, but it is believed to occur on the surface of the zinc and involve organozinc intermediates.[6][7] Importantly, alcohols are not considered to be intermediates in this reaction, as they are generally not reduced under these conditions.[6]

-

Causality: This method is chosen when the substrate lacks acid-sensitive functional groups. The strongly acidic environment is effective at protonating the carbonyl, facilitating the electron transfer from the zinc amalgam.

-

Amalgam Preparation: Zinc dust or granules are amalgamated by stirring with a dilute aqueous solution of mercury(II) chloride for a few minutes. The solution is decanted, and the zinc amalgam is washed with water.

-

Reaction Setup: The 4-(2-fluorophenyl)-4-oxobutanoic acid (1.0 eq), amalgamated zinc (approx. 4-5 eq), concentrated hydrochloric acid, and a co-solvent like toluene are added to a round-bottom flask equipped with a reflux condenser.

-

Reaction: The mixture is heated to reflux with vigorous stirring. Additional portions of hydrochloric acid may be added during the reaction to maintain a strongly acidic environment. The reaction is monitored by TLC until the starting material is consumed (typically 8-24 hours).

-

Workup and Isolation: After cooling, the mixture is decanted from the remaining zinc. The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic extracts are washed with water, then with a saturated sodium bicarbonate solution to extract the acidic product.

-

Purification: The basic aqueous layer is acidified with concentrated HCl, leading to the precipitation of the crude this compound. The product is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Method B: Wolff-Kishner Reduction (Basic Conditions)

The Wolff-Kishner reduction is a complementary method performed under strongly basic conditions, making it ideal for substrates that are sensitive to acid.[8][9] The reaction involves the formation of a hydrazone intermediate, which then eliminates nitrogen gas upon heating with a strong base to yield the alkane.[10]

-

Mechanistic Insight: The ketone first condenses with hydrazine to form a hydrazone.[9] In the presence of a strong base (like KOH or potassium tert-butoxide) and high temperatures, the N-H proton is abstracted. A subsequent proton transfer from the solvent to the carbon, followed by another deprotonation at the nitrogen, sets up the irreversible elimination of dinitrogen gas, a thermodynamically highly favorable process.[10]

-

Causality (Huang-Minlon Modification): The original Wolff-Kishner procedure required sealed tubes and sodium ethoxide. The Huang-Minlon modification is a more practical and widely used variant.[11] It uses a high-boiling point solvent like diethylene glycol, allowing the reaction to be performed at atmospheric pressure. Water and excess hydrazine are distilled off after hydrazone formation to drive the temperature up to the ~200 °C required for the final elimination step, significantly improving yields and reducing reaction times.[11]

-

Reaction Setup: A flask equipped with a distillation head and condenser is charged with 4-(2-fluorophenyl)-4-oxobutanoic acid (1.0 eq), potassium hydroxide (approx. 4 eq), hydrazine hydrate (approx. 3 eq), and diethylene glycol.

-

Hydrazone Formation: The mixture is heated to reflux (around 130-140 °C) for 1-2 hours to ensure complete formation of the hydrazone.

-

Decomposition: The condenser is arranged for distillation, and the temperature is slowly increased. Water and excess hydrazine are distilled off, allowing the internal temperature to rise to 190-200 °C.

-

Reaction Completion: The mixture is held at this high temperature for 3-5 hours, during which vigorous evolution of nitrogen gas is observed. The reaction is complete when gas evolution ceases.

-

Workup and Isolation: The reaction mixture is cooled and diluted with water. The solution is then acidified with concentrated HCl, causing the product to precipitate.

-

Purification: The crude product is collected by filtration, washed thoroughly with water, and purified by recrystallization from a suitable solvent.

Comparative Analysis and Pathway Selection

The choice between the Clemmensen and Wolff-Kishner reductions is a critical decision in the synthesis design. Catalytic hydrogenation presents a third, milder alternative, though it has its own set of considerations.

| Parameter | Clemmensen Reduction | Wolff-Kishner Reduction | Catalytic Hydrogenation |

| Conditions | Strongly Acidic (conc. HCl) | Strongly Basic (KOH, high temp) | Neutral, H₂ gas, metal catalyst |

| Reagents | Zinc Amalgam (Zn/Hg) | Hydrazine (N₂H₄), KOH | Pd/C, PtO₂, Raney Ni |

| Temperature | Reflux (~100 °C) | High (190-200 °C) | Room temp to moderate heat |

| Advantages | Good for acid-stable ketones. Avoids high temperatures. | Excellent for acid-sensitive substrates.[9] High yields. | Mild conditions. Avoids harsh reagents. |

| Disadvantages | Not suitable for acid-labile compounds.[4] Use of toxic mercury. | Not suitable for base-labile compounds or sterically hindered ketones.[9] High temperatures required. | May reduce other functional groups (e.g., C=C, NO₂). Risk of dehalogenation or ring reduction. |

| Typical Yields | 60-80% | 75-95% | 70-95% (substrate dependent) |

Causality in Selection:

-

For the synthesis of this compound, both Clemmensen and Wolff-Kishner reductions are viable as the molecule lacks other sensitive functional groups.

-

Wolff-Kishner is often preferred in modern synthesis due to its generally higher yields and avoidance of heavy metals like mercury. The high temperature is a manageable experimental parameter.

-

Clemmensen remains a solid choice if the laboratory is not equipped for high-temperature reactions or if the starting material contains base-sensitive groups (e.g., esters that could be saponified).

-

Catalytic Hydrogenation would be a compelling alternative if milder conditions are essential. However, it requires careful optimization to ensure selective reduction of the ketone without affecting the aromatic ring or causing hydrodefluorination (C-F bond cleavage), a known side reaction with some palladium catalysts.

Conclusion

The synthesis of this compound is reliably achieved through a two-stage process involving Friedel-Crafts acylation followed by carbonyl reduction. The initial acylation of fluorobenzene provides the essential keto-acid intermediate, 4-(2-fluorophenyl)-4-oxobutanoic acid. The subsequent reduction of the ketone can be effectively performed under either strongly acidic (Clemmensen) or strongly basic (Wolff-Kishner) conditions. The Huang-Minlon modification of the Wolff-Kishner reduction often represents the most practical and high-yielding approach. By understanding the mechanisms and operational parameters of each step, researchers can confidently execute and adapt this synthesis to produce this valuable fluorinated building block for applications in pharmaceutical and chemical research.

References

-

Wikipedia. Wolff–Kishner reduction. Available from: [Link]

-

Organic Chemistry Tutor. Malonic Ester Synthetic Strategies. Available from: [Link]

-

Wikipedia. Malonic ester synthesis. Available from: [Link]

-

University of California, Irvine. Grignard Reaction. Available from: [Link]

-

Organic Reactions. The Clemmensen Reduction. Available from: [Link]

-

Wikipedia. Clemmensen reduction. Available from: [Link]

-

Organic Reactions. The Wolff-Kishner Reduction. Available from: [Link]

-

Organic Chemistry Portal. Clemmensen Reduction. Available from: [Link]

-

Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Available from: [Link]

-

Online Chemistry notes. Malonic ester synthesis (of carboxylic acids). Available from: [Link]

-

Juniper Publishers. The Clemmensen Reduction. Available from: [Link]

-

National Center for Biotechnology Information. Aqueous Phase Hydrogenation of 4-(2-Furyl)-3-buten-2-one over Different Re Phases. Available from: [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

-

Chemistry LibreTexts. 21.10: Malonic Ester Synthesis. Available from: [Link]

-

National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available from: [Link]

-

ResearchGate. Scheme 2. a) Proposed mechanism for catalytic hydrogenation of 4 a... Available from: [Link]

-

Organic Reactions. The Wolff-Kishner Reduction. Available from: [Link]

-

Wikipedia. Friedel–Crafts reaction. Available from: [Link]

-

Chemistry LibreTexts. Clemmensen Reduction. Available from: [Link]

-

MDPI. 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Available from: [Link]

-

Organic Syntheses Procedure. 2-Butynoic acid, 4-hydroxy-, methyl ester. Available from: [Link]

-

Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Available from: [Link]

-

ResearchGate. Reaction of 4a with Grignard reagent 7. Available from: [Link]

- Google Patents. EP1404638B1 - Synthesis of 4-phenylbutyric acid.

-

ResearchGate. Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid | Request PDF. Available from: [Link]

-

National Center for Biotechnology Information. 4-Fluorophenibut. Available from: [Link]

-

PubMed Central. Enzymatic synthesis of fluorinated compounds. Available from: [Link]

- Google Patents. CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.

-

European Patent Office. SYNTHESIS OF 4-PHENYLBUTYRIC ACID - EP 1404638 B1. Available from: [Link]

-

PubMed Central. Biosynthesis and Synthetic Biology of Psychoactive Natural Products. Available from: [Link]

-

ResearchGate. ChemInform Abstract: Highly Enantioselective Hydrogenation of 2-Oxo-4-arylbutanoic Acids to 2-Hydroxy-4-arylbutanoic Acids. | Request PDF. Available from: [Link]

-

ScienceDirect. Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts. Available from: [Link]

-

MDPI. Hydrogenation of CO2 to Olefins over Iron-Based Catalysts: A Review. Available from: [Link]

Sources

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 5. Clemmensen Reduction [organic-chemistry.org]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chemistry.mdma.ch [chemistry.mdma.ch]

An In-Depth Technical Guide to the Biological Activity of 4-Amino-3-(4-fluorophenyl)butanoic Acid

A Note on Nomenclature: The compound of interest, 4-amino-3-(4-fluorophenyl)butanoic acid, is a specific structural isomer. It is crucial to distinguish this from other related compounds. For clarity, this guide will refer to it by its IUPAC name or as 4-Fluorophenibut (F-Phenibut), a common synonym in research and online literature. The developmental code name for this compound is CGP-11130.

Introduction

In the landscape of neuropharmacology, the modulation of the γ-aminobutyric acid (GABA) system remains a cornerstone of therapeutic strategies for a multitude of neurological and psychiatric disorders. GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its receptors are pivotal targets for anxiolytics, sedatives, and anticonvulsants. This guide focuses on 4-amino-3-(4-fluorophenyl)butanoic acid, a potent and selective agonist of the GABAB receptor.

4-Fluorophenibut is a synthetic derivative of phenibut (β-phenyl-GABA), a compound developed in the Soviet Union and noted for its anxiolytic and nootropic properties. The introduction of a fluorine atom at the para position of the phenyl ring in 4-Fluorophenibut significantly alters its pharmacological profile, enhancing its potency as a GABAB receptor agonist.[1][2] While not approved for medical use, it is available as a research chemical and has garnered interest for its potential CNS depressant effects.[1] This guide aims to provide a comprehensive technical overview of its biological activity, mechanism of action, and the experimental methodologies used to characterize its effects, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4-amino-3-(4-fluorophenyl)butanoic acid is fundamental to its application in research.

| Property | Value |

| IUPAC Name | 4-amino-3-(4-fluorophenyl)butanoic acid |

| Synonyms | 4-Fluorophenibut, F-Phenibut, CGP-11130 |

| CAS Number | 52237-19-1 |

| Molecular Formula | C₁₀H₁₂FNO₂ |

| Molecular Weight | 197.21 g/mol |

| Appearance | White solid |

| Solubility | Soluble in dimethylformamide (25 mg/mL), dimethyl sulfoxide (20 mg/mL), ethanol (14 mg/mL), and phosphate-buffered saline (10 mg/mL)[1] |

The compound is often available as a hydrochloride salt (CAS: 1858241-03-8), which enhances its solubility and stability.[3]

Mechanism of Action: A Potent GABAergic Modulator

The primary biological activity of 4-amino-3-(4-fluorophenyl)butanoic acid stems from its action as a potent and selective agonist at the GABAB receptor.[2] GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission.

Activation of GABAB receptors by an agonist like 4-Fluorophenibut initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and the modulation of ion channel activity. Specifically, it promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to an efflux of potassium ions and hyperpolarization of the neuronal membrane.[4] This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential, thus reducing neuronal excitability. Additionally, GABAB receptor activation can inhibit voltage-gated calcium channels, which in turn reduces the release of neurotransmitters from presynaptic terminals.[5]

The selectivity of 4-Fluorophenibut for the GABAB receptor over the GABAA receptor is a key feature of its pharmacological profile.[2] This selectivity is important because GABAA receptor agonists are typically associated with more pronounced sedative and hypnotic effects.

Comparative Potency

The fluorine substitution in 4-Fluorophenibut significantly enhances its potency compared to its parent compound, phenibut. However, it is less potent than baclofen, a structurally related GABAB agonist used clinically as a muscle relaxant.

| Compound | GABAB Receptor IC₅₀ (μM) | GABAB Receptor EC₅₀ (μM) |

| 4-Fluorophenibut | 1.70[2] | 23.3[1] |

| Phenibut | - | 1362[1] |

| Baclofen | - | 6.0[1] |

IC₅₀ value represents the concentration required to displace 50% of a radioligand from the receptor. EC₅₀ value represents the concentration required to elicit a half-maximal response in a functional assay (in this case, activation of an outward-rectifying potassium current).

Caption: In Vitro Experimental Workflow for Characterizing 4-Fluorophenibut.

In Vivo Assays

In vivo studies in animal models are essential to understand the behavioral effects of 4-Fluorophenibut.

This test assesses the sedative effects of the compound.

-

Principle: Rodents are placed in a novel environment (an open field), and their spontaneous locomotor activity is measured. A decrease in activity is indicative of sedation.

-

Protocol:

-

Acclimation: Acclimate the animals to the testing room.

-

Dosing: Administer 4-Fluorophenibut or a vehicle control to different groups of animals.

-

Testing: Place each animal in the open field arena and record its activity (e.g., distance traveled, rearing frequency) for a set period using an automated tracking system.

-

Data Analysis: Compare the locomotor activity between the treated and control groups.

-

This test is a common model to screen for antidepressant-like activity.

-

Principle: Rodents are placed in a cylinder of water from which they cannot escape. The time they spend immobile (floating) is measured. A decrease in immobility time is interpreted as an antidepressant-like effect.

-

Protocol:

-

Acclimation and Dosing: As described for the locomotor activity test.

-

Testing: Place each animal in the water cylinder for a predetermined time (e.g., 6 minutes).

-

Scoring: Record the duration of immobility.

-

Data Analysis: Compare the immobility time between the treated and control groups.

-

Pharmacokinetics and Metabolism: A Look into Bioavailability

Detailed pharmacokinetic data for 4-amino-3-(4-fluorophenyl)butanoic acid are not extensively available in the public domain. However, based on its chemical structure and comparison with related compounds like baclofen, some inferences can be made. The presence of the fluorine atom is expected to increase lipophilicity, which may enhance its ability to cross the blood-brain barrier compared to non-fluorinated analogs.

For baclofen, the oral bioavailability is approximately 70-85%, and it has a relatively short plasma half-life of 2 to 4 hours. [1]Baclofen is primarily excreted unchanged by the kidneys. [1]It is plausible that 4-Fluorophenibut follows a similar pharmacokinetic profile, although further studies are needed for confirmation.

Potential Therapeutic Applications and Future Directions

Given its potent GABAB receptor agonist activity, 4-amino-3-(4-fluorophenyl)butanoic acid has a pharmacological profile that suggests potential therapeutic applications in conditions characterized by neuronal hyperexcitability, such as anxiety disorders, spasticity, and certain types of pain. Its anxiolytic and nootropic effects, similar to phenibut, also warrant further investigation. [5] However, the increased potency of 4-Fluorophenibut compared to phenibut also raises concerns about its potential for abuse and the development of tolerance and dependence. [4]The central nervous system depressant effects can lead to significant sedation and motor impairment, especially at higher doses.

Future research should focus on a comprehensive characterization of its pharmacokinetic and toxicological profiles. Elucidating its metabolic pathways and identifying potential drug-drug interactions are crucial steps before any clinical development could be considered. Furthermore, studies exploring the therapeutic window and the risk-benefit ratio in relevant animal models of disease are necessary.

Conclusion

4-Amino-3-(4-fluorophenyl)butanoic acid is a potent and selective GABAB receptor agonist with significant CNS depressant effects. Its enhanced potency compared to phenibut makes it an interesting compound for neuropharmacological research. The experimental workflows outlined in this guide provide a framework for its systematic evaluation. While its biological activity suggests potential therapeutic avenues, a thorough understanding of its safety, pharmacokinetics, and abuse liability is paramount for any future development. As with any potent psychoactive compound, its use should be restricted to controlled research settings.

References

-

Grokipedia. 4-Fluorophenibut.

-

Wikipedia. 4-Fluorophenibut.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Chemical Properties of 4-Amino-3-(4-fluorophenyl)butyric Acid Hydrochloride.

-

BenchChem. 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride | 1858241-03-8.

-

PsychonautWiki. F-Phenibut.

-

Smolecule. (3S)-3-amino-4-(4-fluorophenyl)butanoic Acid.

-

Irie, T., Yamazaki, D., & Kikura-Hanajiri, R. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. European Journal of Pharmacology, 884, 173437.

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 4-(2-Fluorophenyl)butanoic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 4-(2-Fluorophenyl)butanoic acid is a sparsely documented molecule in publicly available scientific literature. Consequently, this guide is constructed based on the well-established mechanistic profile of its closest structural analog, 4-Phenylbutyric acid (4-PBA). The hypotheses presented herein regarding the influence of the 2-fluoro substitution are intended to guide future research and have not been experimentally validated.

Section 1: Introduction and Structural Analogy

This compound belongs to the class of phenyl-substituted short-chain fatty acids. Its core structure is highly similar to 4-Phenylbutyric acid (4-PBA), a compound with a well-characterized profile as a histone deacetylase (HDAC) inhibitor and a chemical chaperone.[1][2][3] The primary distinction is the presence of a fluorine atom at the ortho-position (C2) of the phenyl ring. This substitution is anticipated to modulate the electronic and steric properties of the molecule, potentially influencing its biological activity, metabolic stability, and target engagement.

This guide will therefore extrapolate the likely mechanism of action of this compound from the known activities of 4-PBA, while also considering the potential impact of the 2-fluoro group. We will first delve into the established mechanisms of 4-PBA and then propose a series of experimental protocols to validate these hypotheses for this compound.

Section 2: Postulated Core Mechanism of Action: Histone Deacetylase Inhibition

The most probable primary mechanism of action for this compound is the inhibition of histone deacetylases (HDACs). 4-PBA is a known pan-HDAC inhibitor, and it is reasonable to hypothesize that the addition of a fluorine atom would not abolish this activity.[1][4][5]

The Role of HDACs in Cellular Function

Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, 4-PBA promotes histone hyperacetylation, which relaxes chromatin and allows for the transcription of otherwise silenced genes, including tumor suppressor genes like p21.[6]

The Putative HDAC Inhibition Pathway of this compound

The proposed signaling pathway for this compound as an HDAC inhibitor is as follows:

Caption: Putative HDAC inhibition pathway of this compound.

Influence of the 2-Fluoro Substitution

The ortho-fluoro group could potentially enhance the HDAC inhibitory activity of the molecule. The electronegativity of fluorine may alter the electronic distribution of the phenyl ring, which could influence its interaction with the hydrophobic regions of the HDAC active site.[6] Furthermore, the fluorine atom may increase the metabolic stability of the compound, leading to a more sustained inhibitory effect.

Section 3: Secondary Postulated Mechanism: Chemical Chaperone Activity

4-PBA is also recognized for its role as a chemical chaperone, aiding in the proper folding of proteins and reducing endoplasmic reticulum (ER) stress.[2][3] This activity is particularly relevant in the context of diseases characterized by protein misfolding.

ER Stress and Protein Misfolding

The endoplasmic reticulum is a critical organelle for protein synthesis and folding. A variety of cellular insults can lead to the accumulation of unfolded or misfolded proteins in the ER, a condition known as ER stress. This triggers the unfolded protein response (UPR), which can ultimately lead to apoptosis if the stress is not resolved.

Proposed Chaperone Activity of this compound

It is plausible that this compound also possesses chemical chaperone properties. By facilitating protein folding, it could alleviate ER stress and protect cells from apoptosis.

Caption: Proposed chemical chaperone activity workflow.

Section 4: Experimental Validation Protocols

To validate the hypothesized mechanisms of action for this compound, a series of in vitro and cell-based assays are recommended.

Protocol 1: In Vitro HDAC Inhibition Assay

Objective: To determine the direct inhibitory activity of this compound on HDAC enzymes.

Methodology:

-